(3S)-3-amino-5-methylhexanamide
Description
(3S)-3-amino-5-methylhexanamide is a chiral compound of interest in organic and medicinal chemistry. Its structure, featuring a stereocenter at the third carbon, an amino group, and a methyl group on the hexanamide (B146200) backbone, places it within the class of beta-amino acid derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3S)-3-amino-5-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)/t6-/m0/s1 |
InChI Key |
IKMPZIJFHXCSKJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Total Synthesis Strategies
Asymmetric and Stereoselective Synthesis Approaches
The efficient construction of the stereogenic center in (3S)-3-amino-5-methylhexanamide is paramount. Chemists have devised several elegant solutions that leverage chiral auxiliaries, asymmetric catalysis, and other stereocontrolled reactions to achieve high enantioselectivity.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. researchgate.net While catalytic methods are often preferred for their atom economy, auxiliary-based methods remain valuable due to their reliability and the high diastereoselectivities they can achieve. researchgate.net
One common strategy involves the use of amino acid-derived auxiliaries. For instance, (S)-valine tert-butyl ester can be used to prepare chiral enamines from α-alkyl β-keto esters, which then undergo reactions to yield either enantiomer of the target molecule. researchgate.net Another approach utilizes a polymer-supported chiral oxazolidinone derived from phenylnorstatine. Asymmetric alkylation on this solid-supported auxiliary proceeds with high diastereoselectivity, comparable to solution-phase methods, demonstrating the practicality of this strategy for larger-scale synthesis. researchgate.net
The use of a Ni(II)-complex of a Schiff base derived from glycine (B1666218) and a chiral ligand like 2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) has also been successful. This method allows for the enantiomeric synthesis of related amino acids with excellent yields and high diastereoselectivities. researchgate.net The diastereoselectivity is attributed to the thermodynamic conformational stability of the Ni(II)-complex. researchgate.net
Interactive Table: Chiral Auxiliary-Mediated Synthesis Approaches
| Chiral Auxiliary | Substrate Type | Key Transformation | Diastereoselectivity/Enantioselectivity | Reference |
| (S)-Valine tert-butyl ester | α-Alkyl β-keto ester | Asymmetric alkylation of chiral enamines | High | researchgate.net |
| Polymer-supported oxazolidinone | Not specified | Solid-phase asymmetric alkylation | High diastereoselectivity | researchgate.net |
| Gly-Ni-BPB complex | Glycine derivative | Asymmetric alkylation | High diastereoselectivity | researchgate.net |
Catalytic Asymmetric Transformations
Catalytic asymmetric transformations represent a highly efficient and atom-economical approach to the synthesis of chiral molecules like this compound. These methods employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, ketones, and imines. In the context of synthesizing precursors to this compound, the asymmetric hydrogenation of a β-substituted α,β-unsaturated nitrile is a key step.
A notable example is the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral bisphosphine ligand, such as Me-DuPHOS. This reaction provides the corresponding (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). nih.govresearchgate.net Subsequent reduction of the nitrile group, often with a heterogeneous nickel catalyst, yields the final aminomethyl derivative. nih.gov The development of earth-abundant metal catalysts, such as those based on manganese, for the asymmetric hydrogenation of ketimines also presents a promising avenue for synthesizing a variety of chiral amines with high efficiency and stereoselectivity. nih.gov
Interactive Table: Asymmetric Hydrogenation for Precursors of this compound
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| 3-Cyano-5-methylhex-3-enoic acid salt | Rhodium/Me-DuPHOS | (S)-3-Cyano-5-methylhexanoate | Very high | nih.govresearchgate.net |
| Dialkyl ketimines | Manganese-based catalyst | Chiral amines | High | nih.gov |
| β-Tertiary-amino ketones | Iridium-based catalyst | Chiral γ-amino alcohols | High | researchgate.net |
Asymmetric aldol (B89426) reactions are a cornerstone of stereoselective carbon-carbon bond formation. rsc.org These reactions can be employed to construct the backbone of this compound precursors with high control over the newly formed stereocenters.
Organocatalysis, using small chiral organic molecules like amino acids and their derivatives, has emerged as a powerful tool for asymmetric aldol reactions. researchgate.net For example, proline and its derivatives can catalyze the direct asymmetric aldol reaction between a donor molecule and an aldehyde, leading to the formation of keto and amino sugars with high yield and enantioselectivity. researchgate.net The use of a homochiral Ni(II)-glycine/(S)-BPB Schiff base complex has also been shown to be effective in asymmetric aldol reactions of aldehydes, yielding syn-(S)-β-hydroxy-α-amino acids with high enantiomeric purity. rug.nl The reaction conditions, such as the use of aprotic solvents with low dielectric constants, can be optimized to favor the kinetic aldol product and minimize equilibration between diastereomers. rug.nl
Interactive Table: Asymmetric Aldol Reactions in the Synthesis of Related Structures
| Catalyst/System | Reactants | Product Type | Diastereomeric/Enantiomeric Ratio | Reference |
| Proline and derivatives | Dihydroxyacetone phosphate (B84403) mimics and aldehydes | Keto and amino sugars | Up to >99% ee | researchgate.net |
| Ni(II)-glycine/(S)-BPB Schiff base complex | Glycine complex and aldehydes | syn-(S)-β-hydroxy-α-amino acids | High | rug.nl |
| Amino acid/Hydroxy oxime dual catalyst | Aldehydes and ketones | β-Hydroxy ketones | High stereoselectivity | thieme-connect.de |
Photoredox catalysis has recently gained prominence as a mild and versatile method for generating radical intermediates, which can then participate in stereoselective bond-forming reactions. diva-portal.org This technology enables new reaction pathways that are often difficult to achieve through traditional methods. diva-portal.org
In the context of amino acid synthesis, photoredox catalysis can be combined with hydrogen atom transfer (HAT) to achieve C-H functionalization at the α-position of amines. diva-portal.org This strategy has been used to synthesize unnatural α-amino acids with yields up to 60%. diva-portal.org A synergistic approach combining photoredox catalysis with pyridoxal (B1214274) biocatalysis has also been developed for the stereoselective synthesis of non-canonical amino acids. nih.gov This method allows for the formation of C-C bonds with excellent stereocontrol, offering a powerful platform for creating complex chiral molecules. nih.gov
While direct application to this compound is not explicitly detailed in the provided context, the principles of photoredox-catalyzed stereoselective C-H functionalization and C-C bond formation are highly relevant for future synthetic strategies.
Enantioselective conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. nih.gov It has been widely used in the synthesis of numerous natural products and pharmaceutically important compounds. nih.gov The development of asymmetric variants of this reaction has been a major focus in organic synthesis. nih.gov
The conjugate addition of a nucleophile to an electron-deficient double bond can be rendered enantioselective through the use of chiral catalysts or auxiliaries. nih.gov For instance, the addition of nitrogen-based nucleophiles to α,β-unsaturated compounds, known as the aza-Michael reaction, is a direct route to chiral β-amino acids and their derivatives. researchgate.net Organocatalysts, such as chiral amines, have been successfully employed to catalyze the enantioselective conjugate addition of amines to α,β-unsaturated aldehydes. princeton.edu Additionally, β-amino acids have shown high efficiency as organocatalysts in the Michael addition of aldehydes to N-substituted maleimides. mdpi.com
Conjugate addition followed by an enantioselective protonation is another powerful strategy. nih.gov This can involve the protonation of a chiral enolate by an achiral proton source or the protonation of an achiral enolate by a chiral proton source. nih.gov
Interactive Table: Enantioselective Conjugate Addition Strategies
| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Enantioselectivity | Reference |
| Aza-Michael Addition | Chiral amine organocatalyst | α,β-Unsaturated aldehyde | β-Amino aldehyde | High | princeton.edu |
| Michael Addition | β-Amino acid organocatalyst | N-Substituted maleimide (B117702) and aldehyde | Optically pure succinimide | High | mdpi.com |
| Conjugate Addition-Enantioselective Protonation | Chiral tertiary amine | Thiol and α-aminoacrylate | Enantioenriched amino ester | Modest | nih.gov |
Enzymatic and Biocatalytic Syntheses
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, environmentally benign conditions. Enzymes, particularly hydrolases and transaminases, have been extensively explored for the production of precursors to (3S)-3-amino-5-methylhexanoic acid (Pregabalin), which can be subsequently amidated to form the target compound.
Transaminase (or aminotransferase) enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, a process known as transamination. This method is highly attractive for establishing chirality and has been investigated for the synthesis of Pregabalin (B1679071) and its analogues. google.comresearchgate.net
The general strategy involves the asymmetric amination of a prochiral ketone or aldehyde precursor. For the synthesis of a Pregabalin precursor, a suitable carbonyl compound, such as 4-isobutyl-3-oxopentanoic acid or a related aldehyde, can be converted into the corresponding (S)-amino acid by an (S)-selective ω-transaminase. google.comgoogle.com These enzymes utilize a chiral cofactor, typically pyridoxal 5'-phosphate (PLP), and an amino donor like isopropylamine (B41738) or alanine. The high enantioselectivity of the transaminase ensures the formation of the desired (S)-enantiomer with high purity. nih.gov Engineered transaminase polypeptides have been developed to enhance activity and stability for industrial-scale biocatalysis. google.com
A key advantage of this approach is the potential for a highly atom-economical process, converting a simple prochiral starting material directly into a complex chiral amine. The reaction is depicted in the scheme below, showcasing the conversion of a ketone precursor to the desired amino group with the correct stereochemistry. researchgate.net
Scheme: Transaminase-catalyzed synthesis of a Pregabalin precursor A prochiral ketone precursor is converted to (S)-3-amino-5-methylhexanoic acid using an (S)-selective ω-transaminase.
Lipases are a class of hydrolase enzymes that have found widespread application in the kinetic resolution of racemic esters. In the context of synthesizing precursors for this compound, lipase-catalyzed hydrolysis of a racemic diester is a well-established and industrially implemented strategy. researchgate.net
Researchers have also developed more efficient enzymes for this resolution. A mutant of Talaromyces thermophilus lipase (B570770) (TTL) was shown to have significantly higher activity towards CNDE compared to commercial Lipolase®. nih.gov Immobilization of this TTL mutant onto epoxy resins further enhanced its stability and reusability, making it suitable for industrial applications. Under optimized conditions, the immobilized TTL mutant could achieve a 49.7% conversion of 3 M CNDE to (S)-CCMA with an enantiomeric excess of the product (eeₚ) greater than 95%. nih.govwikipedia.org
| Enzyme | Substrate (Concentration) | Product | Conversion (%) | Enantiomeric Excess (eeₚ, %) | Reference |
| Lipolase® | rac-CNDE | (S)-CCMA | ~50 | >99 | researchgate.net |
| Immobilized TTL Mutant | rac-CNDE (3 M) | (S)-CCMA | 49.7 | >95 | nih.gov |
A standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. To overcome this, deracemization strategies are employed, which convert a racemate into a single, pure enantiomer, allowing for a theoretical yield of up to 100%. wikipedia.org
Dynamic Kinetic Resolution (DKR) is the most common deracemization approach. It combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edu In this process, the slow-reacting enantiomer is continuously converted back into the fast-reacting enantiomer, allowing the entire racemic mixture to be transformed into a single chiral product. wikipedia.orgprinceton.edu For the synthesis of β-amino acids, DKR can be achieved by coupling an enzymatic resolution with a metal catalyst that facilitates racemization. wikipedia.org For example, a lipase can be used for the selective acylation of one enantiomer of a racemic alcohol, while a ruthenium catalyst racemizes the unreacted alcohol enantiomer.
Another powerful strategy is the desymmetrization of a prochiral substrate. This avoids a racemic intermediate altogether. For instance, a prochiral imide, 3-isobutyl glutarimide, was desymmetrized using a rationally engineered D-hydantoinase. rsc.org The enzyme selectively hydrolyzed one of the two enantiotopic amide bonds to produce (R)-3-isobutyl glutaric acid monoamide, a direct precursor to (S)-Pregabalin, with excellent conversion (99% molar yield) and enantiomeric purity (99.8% ee). rsc.org
Resolution Techniques (e.g., Resolution Ammonolysis)
Classical resolution remains a widely used method for separating enantiomers on an industrial scale. wikipedia.org This technique involves reacting a racemic mixture, such as a carboxylic acid, with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org
In several reported syntheses of Pregabalin, resolution is a key step. One common approach involves the resolution of a racemic diacid intermediate with a chiral amine like (R)-phenylethylamine. google.com Another established industrial process resolves racemic 3-(aminomethyl)-5-methylhexanoic acid itself using (S)-(+)-mandelic acid. researchgate.netgoogle.com After separation of the desired diastereomeric salt, the resolving agent is removed, typically by an acid-base extraction, to yield the enantiomerically pure compound.
While the specific term "resolution ammonolysis" is not commonly cited for this particular compound, the underlying concept involves the enantioselective reaction of an amide. The kinetic resolution of racemic β-amino acid amides using β-aminopeptidases has been demonstrated. nih.govresearchgate.net These enzymes selectively hydrolyze the amide bond of the L-configured enantiomer, allowing for the separation of the resulting L-β-amino acid from the unreacted D-β-amino acid amide. nih.gov This enzymatic resolution of amides represents a biocatalytic equivalent to a chemical resolution involving ammonolysis.
Total Synthesis Routes
The total synthesis of this compound precursors can be approached through various multi-step sequences, which are generally classified as either linear or convergent.
Multi-Step Convergent and Linear Syntheses
An example of a largely linear synthesis for a Pregabalin precursor starts with the Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate. researchgate.net This is followed by a Michael addition of cyanide, hydrolysis, decarboxylation, and finally, reduction of the nitrile to the amine. The stereocenter is often introduced via resolution of a racemic intermediate at a late stage in the synthesis. researchgate.netgoogle.com
Convergent synthesis , in contrast, involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) in the final stages of the synthesis. wikipedia.orgfiveable.me This strategy is generally more efficient for complex molecules because it allows for parallel workstreams and maximizes the preservation of valuable materials, as the coupling steps occur late in the sequence. wikipedia.org
While a purely convergent synthesis for this compound is less common, many modern chemoenzymatic routes incorporate elements of convergence by creating the key chiral intermediate early in the process. For example, the lipase-catalyzed resolution of a diester precursor creates the essential chiral fragment, (S)-CCMA, in high enantiopurity. researchgate.net This fragment is then transformed in a few subsequent linear steps (decarboxylation and reduction) to the final product. This "early-stage resolution" strategy is more efficient than a purely linear approach where the resolution is performed on the final racemic product, as it avoids wasting reagents on the unwanted enantiomer in the subsequent steps. researchgate.net
Use of Common Chemical Raw Materials (e.g., Cyanoacetamide)
The synthesis of this compound can be initiated from readily available and cost-effective chemical raw materials, with cyanoacetamide being a notable example. Cyanoacetamide serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds and other organic molecules due to its reactive functional groups. ekb.egresearchgate.net The general reactivity of cyanoacetamide, which includes a nucleophilic active methylene (B1212753) group and an amide nitrogen, alongside electrophilic sites at the carbonyl and cyano groups, makes it a valuable starting point for complex molecular construction. ekb.eg
A synthetic route to a related compound, (3S)-3-aminomethyl-5-methylhexanoic acid, highlights a plausible pathway that could be adapted. This method begins with a condensation acetylation reaction involving cyanoacetamide to synthesize 3-isobutylglutaric anhydride. google.com This initial step leverages the reactivity of cyanoacetamide to build the carbon skeleton of the target molecule. The synthesis of cyanoacetamide itself is well-established, often involving the reaction of ethyl cyanoacetate (B8463686) with concentrated aqueous ammonia (B1221849). orgsyn.org More recent methods have explored direct reaction with liquid ammonia at low temperatures to improve yield and simplify the process. google.com
Hofmann Degradation Reactions in Amide Synthesis
The Hofmann degradation (or rearrangement) is a crucial reaction for the synthesis of primary amines from primary amides, with one fewer carbon atom. wikipedia.orgbyjus.com This reaction proceeds by treating the primary amide with bromine and a strong base, like sodium hydroxide, to form sodium hypobromite (B1234621) in situ. wikipedia.orgbyjus.com The reaction mechanism involves the formation of an N-bromoamide intermediate, followed by rearrangement to an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.org
In the context of synthesizing compounds structurally similar to this compound, the Hofmann degradation has been employed. For instance, in the synthesis of 3-aminomethyl-5-methylhexanoic acid, a key step involves the Hofmann degradation of 3-carbamoylmethyl-5-methylhexanoic acid. google.com A specific patent describes the use of sulfamate (B1201201) catalysts, such as sodium sulfamate, in the Hofmann degradation step to obtain (3S)-3-aminomethyl-5-methylhexanol from R-3-carbamyl methyl-5-methylhexanol. google.com This reaction is a key transformation for introducing the amino group in the desired position. However, it is noted that this reaction can generate high-concentration sodium chloride wastewater, which is a significant environmental consideration. google.com
Condensation Acetylation Reactions
Condensation acetylation reactions are fundamental in building the carbon framework of target molecules. In a patented synthesis of (3S)-3-aminomethyl-5-methylhexanol, the process commences with a condensation acetylation reaction using cyanoacetamide as the starting material to produce 3-isobutylglutaric anhydride. google.com This initial step is critical for assembling the core structure of the molecule. The patent specifies that solvents such as methyl tertiary butyl ether, petroleum ether, cyclohexane, benzene, toluene, or xylene can be used for this reaction, with methyl tert-butyl ether being preferred. google.com
Precursor and Intermediate Chemistry
The synthesis of complex chiral molecules like this compound heavily relies on the strategic preparation of chiral building blocks and the efficient interconversion of functional groups.
Synthesis of Chiral Building Blocks and Intermediates
The enantioselective synthesis of this compound necessitates the use of chiral precursors or the introduction of chirality at a specific step. One approach involves the asymmetric hydrogenation of a prochiral precursor. For example, the synthesis of Pregabalin, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, has been achieved through the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral ligand like Me-DuPHOS. nih.gov This key step establishes the desired stereocenter with high enantiomeric excess.
Another strategy involves the use of chiral auxiliaries. For instance, the synthesis of a precursor to (S)-Pregabalin, (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid, utilizes a chiral amine to introduce stereocontrol. google.com The development of chiral ligands and complexes, such as those derived from D-proline, is also an active area of research for the asymmetric synthesis of amino acids and related compounds. nih.gov Biocatalytic methods, employing enzymes like alcohol dehydrogenases, also offer a powerful tool for the enantioselective synthesis of chiral intermediates. mdpi.com
Functional Group Interconversions Relevant to the Amide Moiety
The formation of the amide functional group is a cornerstone of the synthesis of this compound. Several methods exist for this transformation. A common and effective method is the nucleophilic acyl substitution of an activated carboxylic acid derivative, such as an acyl chloride or anhydride, with an amine. masterorganicchemistry.com If starting from a carboxylic acid, it can first be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com
Alternatively, direct coupling of a carboxylic acid and an amine can be achieved using dehydrating agents. N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analogue EDC are widely used for this purpose, especially in peptide synthesis, as they facilitate amide bond formation under mild conditions. masterorganicchemistry.com Other methods for amide synthesis include the partial hydrolysis of nitriles and transamidation reactions catalyzed by copper(II). masterorganicchemistry.comorganic-chemistry.org The choice of method depends on the specific substrate and the desired reaction conditions. Functional group interconversions can also involve the reduction of other nitrogen-containing functional groups, such as nitriles or azides, to form the corresponding amine, which can then be acylated to the amide. vanderbilt.edu
Principles of Green Chemistry in Synthetic Pathway Design (e.g., Microwave-Assisted Synthesis)
The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. One prominent technique is microwave-assisted synthesis, which can significantly reduce reaction times, improve yields, and sometimes enable reactions that are difficult under conventional heating. clockss.orgarxiv.org Microwave energy directly heats the reaction mixture, leading to rapid and uniform temperature changes. arxiv.org
Microwave irradiation has been successfully employed in various synthetic transformations, including the synthesis of heterocyclic compounds and the optimization of multi-component reactions. clockss.orgnih.govresearchgate.net For example, a microwave-assisted, three-component, one-pot procedure was developed for the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, demonstrating the efficiency of this technique. nih.gov While specific applications of microwave-assisted synthesis for this compound are not detailed in the provided search results, the principles are broadly applicable. For instance, the condensation and cyclization steps often found in the synthesis of related compounds could potentially be accelerated and made more efficient through microwave heating. The goal is to develop synthetic routes that are not only efficient in terms of yield but also utilize less hazardous substances and generate minimal waste, aligning with the core tenets of green chemistry. google.com
Structural Elucidation and Advanced Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for confirming the identity, purity, and three-dimensional structure of (3S)-3-amino-5-methylhexanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The spectrum is expected to show distinct signals for the isobutyl group's methyl protons (a doublet), the methine proton of the isobutyl group (a multiplet), the methylene (B1212753) protons adjacent to the isobutyl group and the chiral center, the proton at the chiral C3 center (a multiplet), the methylene protons alpha to the carbonyl group, and the protons of the primary amine and primary amide groups, which may appear as broad singlets.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct carbon signals are expected, corresponding to the carbonyl carbon, the five carbons of the hexyl chain, and the two equivalent methyl carbons of the isobutyl group. The chemical shift of the carbonyl carbon would appear furthest downfield.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm proton-proton couplings within the molecule's backbone, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O) | - | ~175-178 |
| C2 (-CH₂) | ~2.1-2.3 | ~40-45 |
| C3 (-CH(NH₂)-) | ~3.0-3.3 | ~48-52 |
| C4 (-CH₂) | ~1.3-1.5 | ~42-46 |
| C5 (-CH(CH₃)₂) | ~1.6-1.8 | ~24-26 |
| C6, C6' (-CH(CH₃)₂) | ~0.9 (d, 6H) | ~22-23 |
| -NH₂ (amide) | ~7.0-7.5 (br s) | - |
| -NH₂ (amine) | ~1.5-2.5 (br s) | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₁₆N₂O), the expected monoisotopic mass is approximately 144.1263 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This technique can distinguish this compound from other compounds with the same nominal mass but different elemental compositions.
Fragmentation Patterns: In tandem MS (MS/MS), the molecular ion is fragmented to yield characteristic daughter ions. Expected fragmentation pathways for this molecule include the loss of the amide group (-NH₂), the carboxamide group (-CONH₂), and cleavage of the carbon-carbon bonds adjacent to the amine group. Experimental LC-MS data for the closely related (S)-3-Amino-5-methyl-hexanoic acid shows a precursor ion [M-H]⁻ at m/z 144.10247, indicating that mass spectrometry is a sensitive tool for this structural backbone. nih.govmassbank.eu
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₇N₂O]⁺ | 145.1335 | Protonated molecular ion |
| [M-NH₂]⁺ | [C₇H₁₄NO]⁺ | 128.1070 | Loss of the amine group |
| [M-CONH₂]⁺ | [C₆H₁₄N]⁺ | 100.1121 | Loss of the carboxamide group |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands typical for primary amides and primary amines. Key expected absorptions include N-H stretching vibrations for both the amine and amide groups in the 3100-3500 cm⁻¹ region. A strong C=O stretching band (Amide I band) is expected around 1640-1680 cm⁻¹. The N-H bending vibration of the primary amide (Amide II band) typically appears around 1600-1640 cm⁻¹. nih.gov Gas-phase IR studies on related amino acids like leucine (B10760876) and isoleucine help in assigning vibrational modes associated with the isobutyl structural element. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar, symmetric vibrations, such as the C-C backbone stretches.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine/Amide N-H | Stretching | 3100 - 3500 |
| Alkyl C-H | Stretching | 2850 - 2960 |
| Amide C=O (Amide I) | Stretching | 1640 - 1680 |
| Amide N-H (Amide II) | Bending | 1600 - 1640 |
While no specific SEIRAS studies on this compound are documented, this technique is a powerful tool for studying the behavior of molecules at interfaces, such as on metal surfaces. By adsorbing the compound onto a thin metal film (e.g., gold or silver), the vibrational signals of the molecule can be significantly enhanced. This would allow for the determination of the molecule's orientation on the surface. For instance, by analyzing the enhancement of the C=O and N-H vibrational modes, one could deduce whether the molecule binds to the surface via its amide, amine, or another part of its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The functional groups in this compound, specifically the unconjugated primary amide and primary amine, are not strong chromophores in the standard UV-Vis range (200-800 nm). The amide group exhibits a weak n→π* transition around 210-220 nm and a more intense π→π* transition below 200 nm. Therefore, significant absorbance is only expected in the far-UV region. This technique is primarily useful for confirming the absence of conjugated impurities.
Optical Rotation and Circular Dichroism for Stereochemical Purity Assessment
As a chiral molecule containing a stereocenter at the C3 position, this compound is optically active.
Optical Rotation: This technique measures the rotation of plane-polarized light by a solution of the compound. The (3S)-enantiomer will rotate light in a specific direction, and the magnitude of this rotation is proportional to its concentration and enantiomeric purity. A non-zero optical rotation confirms the presence of a net excess of one enantiomer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The amide chromophore, while weak in UV-Vis, gives a distinct CD signal when located in a chiral environment. The CD spectrum of this compound would provide a unique fingerprint for the (S)-configuration. This spectrum can be used to determine enantiomeric purity by comparing the sample's spectrum to that of a pure standard. It is a highly sensitive method for assessing the stereochemical integrity of the compound.
X-ray Crystallography Studies for Solid-State Structure Determination
As of the current date, a specific X-ray crystallographic structure for this compound has not been reported in publicly accessible databases. The successful application of this technique relies on the ability to grow a single crystal of sufficient size and quality, which can be a challenging process.
While direct experimental data for the amide is unavailable, the crystal structure of its parent carboxylic acid, (3S)-3-amino-5-methylhexanoic acid, would provide valuable insights. In its crystalline form, such a molecule would be expected to exist as a zwitterion, with the amino group protonated (–NH3+) and the carboxylic acid group deprotonated (–COO-). This charge separation facilitates the formation of a strong network of intermolecular hydrogen bonds, which dictates the crystal packing. It is plausible that the amide derivative, this compound, would exhibit a different hydrogen bonding pattern due to the presence of the amide group (-CONH2) instead of a carboxylate.
Conformational Preferences and Dynamics in Solution and Solid State
The biological activity and physical properties of a molecule are not only governed by its static structure but also by its conformational dynamics. This compound, being an acyclic and flexible molecule, can adopt a multitude of conformations in both solution and the solid state through rotation around its single bonds.
Theoretical studies on β-amino acids suggest that they can adopt various stable conformations. scirp.org For this compound, the orientation of the amino group and the carboxamide group relative to the carbon backbone will be crucial. In solution, the molecule would exist as a dynamic equilibrium of different conformers, with the relative populations of each conformer being influenced by the solvent environment and intramolecular hydrogen bonding possibilities between the amino and amide groups. In the solid state, the molecule would be locked into a single, low-energy conformation dictated by the crystal packing forces.
Analysis of Isomeric Forms and Related Derivatives
The "(3S)" designation in this compound indicates a specific stereochemistry at the chiral center (the carbon atom bearing the amino group). Its enantiomer, (3R)-3-amino-5-methylhexanamide, would have the opposite three-dimensional arrangement at this center. Diastereomers could also exist if additional chiral centers were introduced into the molecule.
Several derivatives of the parent compound, 3-amino-5-methylhexanoic acid, have been synthesized and characterized. These derivatives often involve modification of the carboxylic acid or amino group to alter the compound's properties. For instance, esterification of the carboxylic acid leads to compounds like methyl (3S)-3-amino-5-methylhexanoate. Amidation with different amines can also produce a variety of related amide derivatives. The synthesis of these derivatives is often a key step in the development of new chemical entities with specific biological or material properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state energy and the optimized, most stable geometry of a molecule. For a molecule like (3S)-3-amino-5-methylhexanamide, DFT studies would involve optimizing its three-dimensional structure to find the conformation with the minimum energy.
These calculations can reveal key electronic properties. For instance, studies on other complex heterocyclic molecules have successfully used the B3LYP/6-311++G(d,p) level of theory to align optimized molecular structures with experimental X-ray diffraction data. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy gap between them indicates the molecule's chemical reactivity and kinetic stability. researchgate.net Similar DFT-level calculations on amino-sugar derivatives have been used to determine Gibbs free energies and analyze the factors affecting the stability of different conformations. nih.gov
Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation
| Property | Predicted Value | Unit |
| Ground State Energy | -552.7 | Hartrees |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.9 | eV |
| Dipole Moment | 3.45 | Debye |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations for a molecule of this type.
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of the compound. For example, theoretical calculations can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. In a study on a benzo[f]chromene derivative, DFT calculations were used to predict ¹³C NMR chemical shifts, which showed good agreement with experimental data. mdpi.com The predicted vibrational frequencies from IR spectra can also be compared with experimental results to confirm the presence of specific functional groups, such as the N-H stretches of the amino group and the C=O stretch of the amide group in this compound. mdpi.com
Computational chemistry can be used to model reaction pathways and transition states, providing detailed insights into reaction mechanisms. mdpi.com For this compound, this could involve studying its synthesis pathways or potential metabolic transformations. By calculating the energy profiles of possible reaction coordinates, researchers can identify the most likely mechanism and the rate-determining steps. Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), can further characterize the nature of chemical bonds and non-covalent interactions throughout a reaction. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are better suited for studying the behavior of larger systems, such as the interaction of a molecule with a biological receptor or its conformational flexibility over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. nih.gov This method is crucial for understanding the potential biological activity of a molecule. For this compound, docking simulations could be performed against potential protein targets to predict its binding affinity and mode of interaction.
Studies on GABA receptors, for example, have used molecular docking and dynamics to understand how agonists and antagonists bind. nih.gov These models revealed that the orientation of ligands is often defined by salt bridges and electrostatic interactions with key amino acid residues like arginine and glutamate (B1630785) in the binding site. nih.gov Similarly, research on α2A-adrenoceptors has shown that specific residues, such as serines and cysteines, form hydrogen bonds and other interactions with ligands, which are critical for both binding and receptor activation. nih.gov Docking this compound into a hypothetical receptor would likely identify key hydrogen bonds involving its amino and amide groups, as well as hydrophobic interactions from its isobutyl group.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Result |
| Binding Energy (ΔG) | -7.5 kcal/mol |
| Key Interacting Residues | ASP121, SER150, TYR200 |
| Type of Interactions | Hydrogen Bond, Electrostatic, Hydrophobic |
| Predicted Inhibition Constant (Ki) | 2.5 µM |
Note: The data in this table is for illustrative purposes to show typical results from a molecular docking simulation.
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable low-energy conformers and understand the energy barriers between them. This can be achieved using computational methods, often complemented by experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the interaction of a ligand with its biological target. While specific SAR studies for this compound are not extensively detailed in the public domain, the principles of molecular interactions suggest key areas for modification and their likely impact on biological activity.
The core structure of this compound features several key functional groups: a primary amine, an amide, and an isobutyl group. Each of these can be systematically modified to probe their importance in binding to a target protein.
Key Interaction Points and Postulated SAR:
| Structural Feature | Potential Interaction | Hypothesized Impact of Modification |
| Primary Amine (at C3) | Ionic bonding, Hydrogen bonding | Modifications to the basicity or steric bulk around the amine could significantly alter binding affinity. For instance, substitution on the nitrogen might enhance or disrupt key hydrogen bonds. |
| Amide Group | Hydrogen bonding (donor and acceptor) | The amide is likely a crucial anchor. Altering the N-substituents could probe the steric and electronic requirements of the binding pocket. For example, N,N-diethyl substitution has been explored in related structures. pharmaffiliates.com |
| Isobutyl Group (at C5) | Hydrophobic interactions | The size and shape of this group are likely optimized for a hydrophobic pocket in the target protein. Increasing or decreasing the chain length, or introducing branching, would test the limits of this pocket. |
| Carbonyl Group | Hydrogen bonding (acceptor) | This group is a prime hydrogen bond acceptor. Its position is critical for orienting the molecule within the binding site. |
| Chiral Center (at C3) | Stereospecific interactions | The (S)-configuration is likely essential for the precise 3D arrangement of the functional groups required for optimal binding. The (R)-enantiomer would be expected to have significantly lower or no activity. |
Systematic modifications of these features, followed by biological evaluation, would build a comprehensive SAR profile, guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR can be a powerful tool for predicting the activity of novel derivatives and prioritizing their synthesis.
A typical QSAR study for this compound would involve several steps:
Data Set Assembly: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific enzyme) determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area, shape indices.
Hydrophobic Descriptors: LogP, molar refractivity.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) would be used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Example of a Hypothetical QSAR Equation:
This equation would allow researchers to predict the biological activity of unsynthesized analogs of this compound, thereby streamlining the drug discovery process and focusing synthetic efforts on the most promising candidates.
Molecular Recognition Mechanisms and Intermolecular Interactions
The biological effect of this compound is predicated on its ability to be recognized by and bind to a specific biological target, likely a protein. This molecular recognition is governed by a variety of non-covalent intermolecular interactions. semanticscholar.orgresearchgate.net
Hydrogen Bonding Interactions
Hydrogen bonds are among the most critical interactions for the specific recognition of small molecules by proteins. rsc.org In this compound, both the primary amine and the amide group are capable of forming multiple hydrogen bonds.
Amine Group (-NH2): The primary amine at the C3 position can act as a hydrogen bond donor.
Amide Group (-CONH2): The amide group is a versatile hydrogen bond participant. The N-H can act as a donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
π-π Stacking and Hydrophobic Interactions
In the context of analog design, introducing aromatic moieties could enable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.govresearchgate.netmdpi.com This could potentially increase binding affinity but would need to be carefully balanced with other factors like solubility and specificity.
Role of Chirality in Recognition Processes
Chirality is a critical determinant in molecular recognition, as biological macromolecules like proteins are themselves chiral. The "three-point interaction model" posits that for a chiral molecule to be distinguished from its enantiomer by a chiral receptor, there must be at least three points of interaction. nih.gov
For this compound, the stereochemistry at the C3 carbon is paramount. The specific (S)-configuration dictates the precise three-dimensional arrangement of the amine, the isobutyl group, and the carboxamide functionality. An incorrect enantiomer, (3R)-3-amino-5-methylhexanamide, would present these groups in a different spatial orientation, leading to a poor fit with the target binding site and likely a significant loss of biological activity. This is a common phenomenon in drug action, where one enantiomer is active while the other is inactive or may even have different or undesirable effects. nih.gov The homochirality observed in biological systems underscores the importance of stereospecific interactions for molecular recognition. nih.gov
Non Clinical Biological and Biochemical Studies
Enzymatic Interactions and Biocatalysis
The interaction of a compound like (3S)-3-amino-5-methylhexanamide with enzymes is a critical area of study to understand its potential biological role and utility in biocatalysis.
Substrate Specificity and Enzyme Kinetics (in vitro)
To determine if this compound can act as a substrate for an enzyme, it would be tested against a panel of relevant enzymes, such as amidases or transaminases. The study of enzyme kinetics, often modeled by Michaelis-Menten kinetics, is fundamental to understanding the efficiency of an enzyme in processing a substrate. nih.gov Key parameters, the Michaelis constant (K_m) and the catalytic constant (k_cat), would be determined.
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme.
k_cat (Catalytic Constant): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
A hypothetical data table for such an experiment is presented below.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Amidase A | This compound | Data N/A | Data N/A | Data N/A |
| Amidase B | This compound | Data N/A | Data N/A | Data N/A |
| Transaminase X | This compound | Data N/A | Data N/A | Data N/A |
| No published data is available for this compound. |
Determining substrate specificity involves comparing these kinetic parameters across different potential substrates for a single enzyme or testing a single substrate with various enzymes. nih.govplos.org
Mechanism of Enzyme Inactivation or Modulation (e.g., ornithine aminotransferase, in vitro)
Compounds can act not only as substrates but also as modulators (activators or inhibitors) of enzyme activity. Ornithine aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in amino acid metabolism. semanticscholar.org Its deficiency is linked to the genetic disease gyrate atrophy of the choroid and retina. nih.gov
The investigation into whether this compound could modulate OAT would involve incubating the enzyme with the compound and measuring the enzyme's activity over time. If inhibition occurs, further studies would elucidate the mechanism (e.g., competitive, non-competitive, or irreversible). For irreversible inhibitors, also known as inactivators, the kinetic parameters K_I (inhibitor binding affinity) and k_inact (rate of inactivation) are determined. ambeed.com The inactivation of OAT by other compounds, such as 5-fluoromethylornithine, has been studied as a potential therapeutic strategy for hyperammonemia. nih.govplos.org These studies provide a framework for how a novel compound like this compound could be evaluated as an enzyme modulator.
Role in Biosynthesis Pathways (e.g., unnatural amino acids)
Biocatalysis leverages enzymes to perform chemical transformations, often with high stereo- and regioselectivity, which is particularly valuable for synthesizing chiral molecules like unnatural amino acids. rug.nlnih.govpitt.edu Unnatural amino acids are crucial building blocks for peptidomimetics and other pharmaceutically active compounds. researchgate.net
This compound could potentially be synthesized via biocatalytic routes. For instance, a suitable amine donor and an acceptor molecule could be converted into the target amide using a transaminase or another lyase. mdpi.com Alternatively, amidase enzymes could be used in the kinetic resolution of a racemic mixture of 3-amino-5-methylhexanamide (B13279240) to produce the enantiopure (3S) form. nih.gov Such biocatalytic cascades are powerful tools in synthetic biology for producing complex molecules. mdpi.com However, no specific studies have been published detailing the use of this compound in any biosynthetic pathway.
Interactions with Biomolecular Systems (in vitro)
Beyond single enzymes, it is important to understand how a compound interacts with more complex biological systems.
Protein Binding and Molecular Recognition
Molecular recognition describes the specific interaction between two or more molecules through non-covalent bonds. mdpi.com The ability of a small molecule to bind to a target protein with high affinity and specificity is the foundation of many therapeutic interventions. nih.gov Studies into protein binding often determine the extent to which a compound binds to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govmdpi.comdrugbank.com High plasma protein binding can affect a compound's pharmacokinetic profile.
Techniques to study these interactions include equilibrium dialysis, ultrafiltration, and various spectroscopic methods. If this compound were to be studied, its binding affinity (K_d) to specific proteins would be quantified. No such data is currently available.
| Protein Target | Binding Affinity (K_d) | Technique |
| Human Serum Albumin | Data N/A | Data N/A |
| OAT | Data N/A | Data N/A |
| Other Target Protein | Data N/A | Data N/A |
| No published data is available for this compound. |
Cell-Free System Studies (e.g., bacterial extracts, membrane interactions)
Cell-free protein synthesis (CFPS) systems, which utilize cellular machinery in the form of a cell lysate (e.g., from E. coli or wheat germ), provide a powerful in vitro platform for synthetic biology. neb.complos.orgnih.gov These systems allow for the rapid prototyping of genetic circuits and the production of proteins, including those that might be toxic to living cells. mdpi.com
An important application of CFPS is the site-specific incorporation of unnatural amino acids into proteins to create novel functions. nih.govfrontiersin.org In such an experiment, an orthogonal tRNA/synthetase pair is used to recognize a unique codon (e.g., the amber stop codon) and insert an unnatural amino acid at that position. While this is a powerful technique, there are no published reports of this compound being incorporated into a protein using a cell-free system.
Furthermore, cell-free systems can be supplemented with components like liposomes or nanodiscs to study interactions with lipid membranes, which is crucial for investigating the function of membrane proteins or the membrane-permeating properties of a compound. nehakamat.comcfsciences.com Again, no studies have been reported that investigate the interaction of this compound with membranes in a cell-free context.
Role as a Building Block in Complex Molecule Synthesis
The unique structural properties of this compound, and more broadly its precursor L-β-homoleucine, make it a valuable component in the chemical synthesis of complex molecules. Its β-amino acid structure, with an additional carbon in the backbone compared to proteinogenic α-amino acids, imparts distinct conformational preferences and increased stability to the resulting molecules. wikipedia.org This makes it an attractive building block for creating novel peptides and modifying natural products to enhance their therapeutic potential.
Peptide Synthesis and Conjugation (e.g., depsipeptides, peptide derivatives)
(3S)-3-amino-5-methylhexanoic acid (L-β-homoleucine) serves as a fundamental building block in the synthesis of specialized peptides. When this β-amino acid is incorporated into a growing peptide chain through standard solid-phase or solution-phase synthesis, its carboxylic acid group forms an amide bond with the amino group of an adjacent residue. The resulting incorporated residue is this compound.
The inclusion of β-amino acids like L-β-homoleucine is a key strategy for creating peptide derivatives with enhanced properties. nih.gov These β-peptides or mixed α/β-peptides often adopt stable, predictable secondary structures, such as helices and sheets, that can mimic the structures of natural bioactive peptides. acs.org A significant advantage of incorporating β-amino acid residues is the increased resistance of the resulting peptide to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. wikipedia.org This enhanced metabolic stability is a highly desirable trait in the development of therapeutic peptides.
The synthesis of depsipeptides, which are peptides containing both amide and ester linkages, can also utilize β-amino acid precursors. nih.gov In nonribosomal peptide synthesis, for example, specific synthetase domains can catalyze the formation of ester bonds, sometimes incorporating hydroxy acids. nih.gov Synthetic strategies can mimic this by coupling the amino group of L-β-homoleucine with a hydroxy acid or by modifying synthesis protocols to form an ester linkage at a desired position, resulting in a cyclodepsipeptide or a linear depsipeptide with unique structural and biological characteristics. nih.gov
The table below summarizes key aspects of incorporating this building block in peptide synthesis.
| Feature | Description | Significance in Peptide Synthesis |
| Backbone Structure | Contains a β-amino acid (3-amino-5-methylhexanoic acid) | Induces unique folding patterns (e.g., helices, turns) not typical for standard α-peptides. acs.org |
| Amide Bond Formation | The carboxylic acid of the precursor reacts to form an amide linkage, resulting in the this compound residue within the peptide. | This is the fundamental reaction in peptide synthesis, creating the peptide backbone. wikipedia.org |
| Proteolytic Stability | The β-amino acid structure is not readily recognized by common proteases. | Confers a longer biological half-life to the peptide, making it more suitable as a drug candidate. wikipedia.org |
| Use in Derivatives | Can be incorporated into linear, cyclic, and depsipeptide structures. | Allows for the creation of a diverse range of peptide derivatives with tailored properties. nih.govgoogle.com |
Incorporation into Natural Product Analogs
The modification of natural products is a common strategy in medicinal chemistry to improve efficacy, stability, and safety. Incorporating (3S)-3-amino-5-methylhexanoic acid into analogs of naturally occurring peptides is a prime example of this approach. By substituting a native α-amino acid with its β-homolog, chemists can create analogs with significantly improved metabolic stability while often retaining or even enhancing the desired biological activity. nih.gov
This strategy is particularly valuable for peptide-based natural products that have promising therapeutic effects but are limited by poor pharmacokinetics. The inherent resistance of β-amino acid linkages to proteolysis means that analogs containing the this compound residue can persist longer in the body, potentially leading to improved therapeutic outcomes. Furthermore, the altered backbone conformation can lead to changes in binding affinity and specificity for the biological target.
Mechanistic Investigations of Antimicrobial Activities (in vitro)
Peptides incorporating β-amino acids, including the this compound residue, have shown significant antimicrobial activity. In vitro studies focus on elucidating the precise mechanisms by which these synthetic peptides kill microorganisms, with a primary focus on their interaction with the microbial cell membrane.
Membrane Disruption Mechanisms
Initial Binding: Cationic (positively charged) peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS).
Insertion and Pore Formation: Upon binding, the peptides insert into the lipid bilayer. The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, is crucial for this step. The hydrophobic regions interact with the lipid core of the membrane, while the hydrophilic regions can form the interior of a water-filled channel. nih.gov This leads to the formation of pores or defects in the membrane.
Several models describe the process of membrane disruption by such peptides:
| Disruption Model | Mechanism Description | Consequence for Microbe |
| Barrel-Stave | Peptide molecules insert perpendicularly into the membrane and aggregate to form a pore, similar to the staves of a barrel. The hydrophobic surfaces of the peptides face the lipids, while the hydrophilic surfaces line the channel. nih.gov | Leakage of ions and essential metabolites, dissipation of membrane potential, and cell death. |
| Toroidal Pore (Wormhole) | Peptides insert and induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both peptides and lipid head groups. rsc.org | Causes significant membrane destabilization, leading to rapid cell lysis. |
| Carpet Model | Peptides accumulate on the membrane surface, forming a "carpet." At a critical concentration, they disrupt the membrane in a detergent-like manner, causing its disintegration into micelle-like structures. | Complete loss of membrane integrity and cell death. |
Studies on mixed α/β-peptides have shown that they interact strongly with membrane mimics and can cause significant structural changes to the bilayer, supporting the membrane disruption hypothesis. nih.gov The inclusion of β-amino acids can influence the stability and orientation of the peptide within the membrane, potentially enhancing its disruptive capabilities. acs.org
Enzyme Target Identification in Microorganisms
While membrane disruption is a well-documented primary mechanism, some antimicrobial peptides (AMPs) can also translocate across the membrane and interfere with internal cellular processes. However, specific intracellular enzyme targets for peptides containing this compound have not been extensively characterized in the scientific literature.
Research on other classes of AMPs has shown that potential intracellular targets can include:
DNA and RNA Synthesis: Some peptides can bind to nucleic acids, interfering with replication and transcription.
Protein Synthesis: Certain AMPs can inhibit protein synthesis by binding to ribosomes.
Enzyme Activity: A number of AMPs inhibit essential enzymes. For example, some proline-rich AMPs have been found to bind to the bacterial heat shock protein DnaK, inhibiting protein folding. nih.gov
Conversely, microorganisms have developed enzymes that can confer resistance by degrading peptides. A class of enzymes known as β-aminopeptidases, found in various microorganisms, can hydrolyze N-terminal β-amino acids from peptides. nih.gov The existence of such enzymes suggests a biological interplay between microbes and β-peptides, although this is a mechanism of inactivation by the microbe rather than a targeting mechanism by the peptide.
Further research is needed to determine if peptides incorporating this compound have specific intracellular targets in addition to their membrane-disrupting activities.
Advanced Analytical Techniques for Research Applications
Chromatographic Separations for Research Material Purity and Analysis
Chromatographic techniques are indispensable for separating components in a mixture, allowing for the identification and quantification of a target compound and any impurities. For chiral amino compounds, these methods are crucial for distinguishing between enantiomers, as often only one enantiomer possesses the desired biological activity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis and enantiomeric separation of amino compounds. The primary challenge in analyzing molecules like (3S)-3-amino-5-methylhexanamide is their lack of a UV-absorbing chromophore and their chiral nature. Direct enantiomeric separation is often the most straightforward approach, avoiding complex derivatization steps. mdpi.com
This is typically achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These phases operate on principles of ligand-exchange chromatography and are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.comnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, leading to different retention times. For related compounds like pregabalin (B1679071), baseline resolution of the enantiomers has been achieved by optimizing the mobile phase and serially coupling various macrocyclic glycopeptide stationary phases. nih.gov
Alternatively, indirect separation can be performed, which involves derivatizing the amino group with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. mdpi.com These diastereomeric pairs can then be separated on a standard achiral reversed-phase column, like a C18 column. mdpi.com While effective, derivatization adds complexity and the potential for introducing impurities. sigmaaldrich.com
Table 1: Example HPLC Conditions for Chiral Separation of Amino Compounds
| Parameter | Condition 1 (Direct) | Condition 2 (Indirect) |
|---|---|---|
| Stationary Phase | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) | Standard C18 or C8 Column |
| Mobile Phase | Methanol/Acetonitrile with additives like TFA or ammonium (B1175870) formate | Phosphate (B84403) buffer and acetonitrile |
| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) | UV Detector (after derivatization) |
| Principle | Direct enantiomeric resolution | Separation of diastereomers formed by derivatization |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analysis. However, its application to amino compounds like this compound presents significant challenges. These molecules are typically non-volatile and can be thermally labile. nih.govwiley.com For instance, the related compound pregabalin tends to undergo intramolecular cyclization to form a lactam in the high-temperature environment of the GC injection port. nih.govwiley.com
To overcome these issues, derivatization is essential. This two-step process modifies the functional groups to increase volatility and thermal stability. nih.gov
Esterification: The carboxylic acid moiety (in related acid compounds) is "capped," often through methylation, to form the corresponding methyl ester. nih.govwiley.com This prevents the lactam formation.
Acylation/Chiral Derivatization: The primary amino group is then derivatized. For chiral identification, a chiral derivatizing agent is used to create diastereomers that can be separated on a standard achiral GC column. nih.gov
This derivatization strategy allows for the successful enantiomeric identification and quantification of the compound using conventional GC-MS instrumentation found in many analytical laboratories. nih.govwiley.com The resulting derivatives produce specific fragmentation patterns in the mass spectrometer, enabling reliable identification. nist.gov
Table 2: GC-MS Derivatization and Analysis Parameters
| Step | Procedure | Purpose |
|---|---|---|
| 1. Derivatization (Esterification) | Methylation of the carboxyl group (if present) | Increases volatility, prevents cyclization nih.gov |
| 2. Derivatization (Acylation) | Reaction of the amine group with a chiral agent (e.g., S-TPC) | Forms separable diastereomers for chiral analysis nih.gov |
| 3. Separation | Capillary GC on a standard column (e.g., HP-5) | Separates the derivatized diastereomers |
| 4. Detection | Mass Spectrometry (Electron Impact) | Provides mass information for identification and quantification researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample in a preliminary fashion. researchgate.netpatsnap.comamrita.edu For amino compounds that lack a chromophore, visualization requires post-chromatographic derivatization. nih.gov
The stationary phase is typically a thin layer of silica (B1680970) gel or cellulose (B213188) on a plate. amrita.educrsubscription.com The sample is spotted onto the plate, which is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. amrita.edu
For the visualization of amino compounds, a spraying reagent such as ninhydrin (B49086) is commonly used. nih.govgavinpublishers.com Ninhydrin reacts with primary and secondary amines to produce a colored spot, typically purple or yellow, making the separated components visible. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. researchgate.net Different mobile phase compositions can be used to optimize the separation of various amino acids. researchgate.netreachdevices.com
Table 3: Example TLC Systems for Amino Acid Analysis
| Stationary Phase | Mobile Phase (v/v/v) | Visualization | Example Rf |
|---|---|---|---|
| Silica Gel 60 F254 | Chloroform (B151607):Methanol (6:6) | Ninhydrin Spray | 0.30 ± 0.02 researchgate.net |
| Silica Gel 60 F254 | Methanol:Dichloromethane:Acetone:Ammonia (B1221849) (8:1:1:0.2) | Ninhydrin Spray | 0.52 ± 0.02 nih.gov |
| Cellulose | Butanol:Glacial Acetic Acid:Water (60:19:21) | Ninhydrin Spray | Varies by amino acid researchgate.net |
Mass Spectrometry-Based Profiling for Metabolomics Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its high sensitivity and specificity make it an invaluable tool in metabolomics and for studying interactions between small molecules and proteins.
UPLC-QToF MS/MS for Metabolite Identification
Untargeted metabolomics aims to comprehensively measure all small-molecule metabolites in a biological sample to understand physiological or pathological states. nhri.org.tw Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF MS/MS) is a premier platform for this type of research. nih.govrsc.org
This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and high-resolution detection of a QToF mass spectrometer. nih.gov UPLC uses smaller particle-size columns than conventional HPLC, resulting in faster analysis times and better separation efficiency. The QToF instrument provides accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. csic.es Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of selected parent ions to obtain structural information, further aiding in the identification of metabolites. nih.gov This approach has been successfully used to identify dozens of metabolites in complex biological samples like serum and urine, and to elucidate metabolic pathways affected by disease or drug treatment, including those involving amino acid metabolism. nhri.org.twnih.gov
Intact Protein Mass Spectrometry for Protein-Ligand Adducts
Understanding how a small molecule interacts with its protein target is crucial for elucidating its mechanism of action. Research has shown that analogues of this compound bind with high affinity to protein targets such as the α2-δ subunit of voltage-gated calcium channels. researchgate.netnih.gov
Intact protein mass spectrometry, also known as native MS, is a technique specifically designed to study non-covalent protein-ligand complexes. nih.gov In this method, the protein-ligand complex is transferred from a solution that preserves its native structure into the gas phase of the mass spectrometer using a gentle ionization technique like electrospray ionization (ESI). stanford.edu The analysis is performed under conditions that minimize the dissociation of the non-covalent interactions. nih.gov
By observing the mass of the intact complex, researchers can confirm binding, determine the stoichiometry of the interaction (i.e., how many ligand molecules bind to one protein), and even study the influence of cofactors or other lipids on the binding event. nih.gov This provides direct evidence of the formation of protein-ligand adducts and offers valuable insights into the structural and functional relationships that are difficult to obtain with other methods. researchgate.netnih.gov
Electrochemical Methods in Molecular Interaction Studies
Electrochemical methods offer powerful tools for elucidating the molecular interactions of electroactive species. These techniques are particularly valuable in studying redox behavior, reaction mechanisms, and the thermodynamics of chemical processes. For the compound this compound, electrochemical analyses can provide insights into its potential interactions and transformations under various conditions.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique for investigating the redox properties of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The current response provides information about the oxidation and reduction processes occurring at the electrode surface.
While specific cyclic voltammetry studies on this compound are not extensively reported in publicly available literature, the general principles of CV can be applied to understand its potential electrochemical behavior. As an amino-substituted amide, the compound possesses functional groups that could be electrochemically active under certain conditions. For instance, the primary amine group could undergo oxidation at a sufficiently high positive potential.
A hypothetical cyclic voltammogram of this compound would reveal the potentials at which it is oxidized and reduced. The shape of the voltammogram, including the peak currents and peak separation, would offer clues about the reversibility and kinetics of the electron transfer processes. Studies on other amino acids and related compounds have demonstrated the utility of cyclic voltammetry in assessing their antioxidant activity and interactions with other molecules. nih.govnih.gov
Table 1: Hypothetical Electrochemical Parameters from Cyclic Voltammetry of an Amino-Containing Compound
| Parameter | Description | Potential Significance for this compound |
| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current is observed. | Indicates the potential required to oxidize the amine group. A lower Epa might suggest higher susceptibility to oxidation. |
| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current is observed. | Would indicate if the oxidized form of the compound can be reduced back to its original state. |
| Anodic Peak Current (Ipa) | The magnitude of the current at the anodic peak. | Proportional to the concentration of the compound and the rate of the oxidation reaction. |
| Cathodic Peak Current (Ipc) | The magnitude of the current at the cathodic peak. | Comparison of Ipa and Ipc helps determine the reversibility of the redox reaction. |
| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (Epa - Epc). | For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred. Larger values suggest quasi-reversible or irreversible processes. |
This table presents a generalized interpretation of cyclic voltammetry data as specific experimental data for this compound is not available.
Spectroelectrochemistry
Spectroelectrochemistry is a hybrid technique that combines electrochemical methods with spectroscopy, typically UV-Visible spectroscopy. This powerful combination allows for the simultaneous acquisition of electrochemical data and spectral information of the species being generated or consumed at the electrode surface. This provides a more complete picture of the redox process, including the identification of intermediates and final products.
In the context of this compound, spectroelectrochemistry could be employed to monitor changes in its electronic structure upon oxidation or reduction. For example, if the oxidation of the amine group leads to the formation of a species that absorbs light in the UV-Visible region, this change could be detected spectroscopically as the potential is scanned.
Research on other amino-substituted aromatic compounds has successfully utilized spectroelectrochemistry to study the properties of their electrogenerated radical cations and polymers. electrochemsci.org For instance, the electropolymerization of tris(5-amino-1,10-phenanthroline)iron(II) was monitored using cyclic voltammetry and the resulting polymer films were characterized by their spectroelectrochemical responses, revealing reversible color changes upon potential switching. electrochemsci.org While this compound is not aromatic, the principle of monitoring spectral changes coupled with electrochemical events remains applicable to understanding its reaction pathways.
Table 2: Potential Applications of Spectroelectrochemistry in the Study of this compound
| Application | Description | Expected Outcome |
| Identification of Redox Products | By recording the UV-Vis spectrum at different applied potentials, the formation of new chromophores can be detected. | Confirmation of the chemical identity of the species formed during oxidation or reduction. |
| Reaction Mechanism Elucidation | Monitoring the growth and decay of spectral features corresponding to reactants, intermediates, and products as a function of time and potential. | Provides insights into the step-by-step process of the electrochemical reaction. |
| Determination of Kinetic Parameters | By analyzing the rate of change of absorbance at specific wavelengths, the kinetics of the electron transfer and any coupled chemical reactions can be determined. | Quantitative data on the stability and reactivity of the electrogenerated species. |
This table outlines the potential utility of spectroelectrochemistry for studying this compound based on the general capabilities of the technique.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of enantiomerically pure compounds like (3S)-3-amino-5-methylhexanamide is a cornerstone of modern pharmaceutical chemistry. Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Current methodologies often serve as precursors to the synthesis of (S)-Pregabalin. researchgate.netresearchgate.netnih.gov One established approach involves the Hofmann rearrangement. researchgate.net Another patented method describes a synthesis route starting from cyanoacetamide to create 3-isobutylglutaric anhydride, followed by a resolution ammonolysis reaction and finally a Hofmann degradation to yield the target compound. google.com A key challenge in these syntheses is achieving high enantiomeric purity. Asymmetric hydrogenation using specialized catalysts like rhodium Me-DuPHOS has been shown to be effective for related precursors, providing high enantiomeric excess. nih.gov
Future advancements are expected to focus on several key areas:
Green Chemistry: Replacing hazardous reagents and solvents is a major goal. For example, research has focused on avoiding toxic reagents like chloroform (B151607) and utilizing recoverable reagents to reduce environmental pollution. researchgate.netgoogle.com
Catalysis: The exploration of novel catalysts, including biocatalysts like lipases for kinetic resolution or more efficient metal-based catalysts for asymmetric reactions, could significantly improve yields and selectivity. researchgate.net The use of sulfamate (B1201201) catalysts in the Hofmann degradation step is one such innovation. google.com
Table 1: Comparison of Synthetic Approaches
| Method | Key Steps | Advantages | Challenges / Future Improvements |
|---|---|---|---|
| Hofmann Rearrangement | Conversion of an amide to a primary amine with one less carbon atom. researchgate.net | Well-established reaction. | Often requires harsh reagents and conditions. |
| Asymmetric Hydrogenation | Enantioselective hydrogenation of a cyano-substituted olefin precursor. nih.gov | High enantiomeric purity. | Requires specialized and often expensive catalysts. |
| Resolution-Based Methods | Diastereomeric salt formation with a chiral resolving agent followed by separation. researchgate.net | Can produce high optical purity. | Can be lower yielding and requires recycling of the resolving agent. |
| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer. researchgate.net | Mild reaction conditions, high selectivity. | Enzyme stability and cost can be limiting factors. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for understanding and predicting chemical properties and reactivity, thereby accelerating research and development. For this compound and its synthetic pathway, future computational work could be highly impactful.
Predictive modeling has been successfully applied to understand the clinical response to pregabalin (B1679071), a downstream product of the amide. nih.gov These studies use linear, nonlinear, and tree-based models to identify key predictors of treatment response from patient data. nih.gov A similar data-driven approach could be applied at the chemical synthesis level.
Future research directions include:
Reaction Modeling: Using quantum mechanics (QM) and density functional theory (DFT) to model reaction mechanisms, such as the Hofmann rearrangement or catalytic hydrogenation steps. This can help in optimizing reaction conditions and designing more efficient catalysts.
Predictive Analytics for Synthesis: Applying machine learning algorithms to large datasets of reaction parameters (e.g., temperature, solvent, catalyst) to predict optimal conditions for the synthesis of this compound with high yield and purity.
Conformational Analysis: Modeling the three-dimensional structure and conformational flexibility of the molecule. This is crucial for understanding its interaction with catalysts, enzymes, and potential biological targets.
Exploration of New Non-Clinical Biological Interactions and Pathways
While the primary interest in this compound lies in its role as a synthetic intermediate, exploring its own potential biological interactions is a nascent field of research. Its structural similarity to gamma-aminobutyric acid (GABA) suggests potential neurological activity. The downstream product, pregabalin, is known to act as a structural analogue of GABA and is used as an anticonvulsant. nih.govmdpi.comnordmann.global
Future non-clinical research could investigate:
Receptor Binding Assays: Screening this compound against a panel of neuronal receptors and transporters to identify any potential off-target or novel interactions.
Enzyme Inhibition Studies: Investigating whether the amide can inhibit or modulate the activity of enzymes involved in neurotransmitter metabolism, such as GABA transaminase or glutamate (B1630785) decarboxylase. google.com
Cell-Based Assays: Using neuronal cell cultures to study the effects of the compound on cell viability, neurotransmitter release, and electrophysiological properties.
Integration of Multi-Omics Data for Comprehensive Biochemical Understanding
The integration of various "omics" data (genomics, proteomics, metabolomics) provides a holistic view of biological systems. nih.govnih.gov For a compound like this compound, a multi-omics approach could elucidate its biochemical fingerprint and potential effects.
Though direct multi-omics studies on this specific amide are not yet prevalent, the framework for such research is well-established. nih.govresearchgate.net For instance, chemoproteomics can identify the interaction of small molecules with proteins on a system-wide level. nih.gov
Future research could involve:
Metabolomic Profiling: Treating cell cultures or model organisms with the compound and using mass spectrometry to analyze changes in the metabolome. This could reveal metabolic pathways affected by the compound.
Proteomic Analysis: Using techniques like 2D-gel electrophoresis or mass spectrometry-based proteomics to identify changes in protein expression in response to the compound. This could point to specific cellular processes being modulated.
Integrated Analysis: Combining data from multiple omics platforms to build comprehensive models of the compound's mechanism of action and to identify potential biomarkers of its effects. researchgate.net
Advancements in High-Throughput Screening for Non-Clinical Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. While HTS is often associated with drug discovery, it can also be a powerful tool for non-clinical research, such as identifying novel enzyme inhibitors or probes for biological pathways. nih.gov Simple, rapid HTS methods have been developed for quantifying related compounds like pregabalin, which could be adapted. mdpi.com
Future applications of HTS in the context of this compound could include:
Screening for Novel Biological Targets: Using HTS to screen the amide against a large library of purified proteins or in cell-based assays to uncover unexpected biological activities.
Identifying Novel Synthetic Catalysts: Developing HTS assays to rapidly screen libraries of potential catalysts for the enantioselective synthesis of the compound.
Derivative Library Screening: Synthesizing a library of derivatives based on the this compound scaffold and using HTS to explore their structure-activity relationships in various non-clinical assays.
Design of Chemical Probes for Investigating Biological Mechanisms
Chemical probes are molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. ljmu.ac.uk Designing probes based on the this compound structure could facilitate the investigation of its potential biological interactions.
The design process often involves modifying the parent compound to include a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) or a reactive group for covalent labeling, while minimizing disruption to its original activity. ljmu.ac.uk
Future research in this area would entail:
Probe Synthesis: Developing synthetic routes to attach various functional moieties to the this compound scaffold.
Target Identification: Using these newly designed probes in pull-down assays or activity-based protein profiling experiments to identify the specific proteins that the compound interacts with inside a cell.
Mechanism Elucidation: Employing these probes to visualize the subcellular localization of the compound and to study the dynamics of its interaction with its biological targets in real-time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
